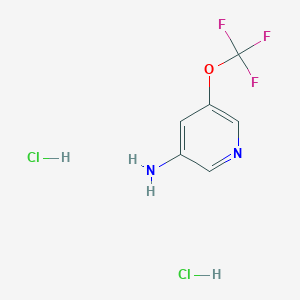

5-(Trifluoromethoxy)pyridin-3-amine dihydrochloride

描述

属性

IUPAC Name |

5-(trifluoromethoxy)pyridin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-5-1-4(10)2-11-3-5;;/h1-3H,10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSBREGXXAMUGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1OC(F)(F)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 5-(Trifluoromethoxy)pyridin-3-amine dihydrochloride typically involves the introduction of the trifluoromethoxy group onto the pyridine ring followed by the amination process. One common synthetic route involves the reaction of 5-chloro-3-nitropyridine with trifluoromethanol in the presence of a base to form 5-(trifluoromethoxy)-3-nitropyridine. This intermediate is then reduced to 5-(trifluoromethoxy)pyridin-3-amine, which is subsequently converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

化学反应分析

5-(Trifluoromethoxy)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The nitro group in intermediates can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

5-(Trifluoromethoxy)pyridin-3-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting neurological and inflammatory diseases.

作用机制

The mechanism of action of 5-(Trifluoromethoxy)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The amine group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific biological system being studied.

相似化合物的比较

5-(Trifluoromethoxy)pyridin-3-amine dihydrochloride can be compared with other similar compounds, such as:

5-(Trifluoromethyl)pyridin-3-amine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its reactivity and biological activity.

5-(Difluoromethoxy)pyridin-3-amine: The presence of one less fluorine atom in the methoxy group changes the compound’s electronic properties and its interactions with biological targets.

5-(Trifluoromethoxy)pyridin-2-amine: The position of the amine group on the pyridine ring influences the compound’s chemical behavior and its applications in research.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of scientific research.

生物活性

5-(Trifluoromethoxy)pyridin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its interaction with biological macromolecules, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and comparative studies with similar compounds.

This compound exhibits various chemical reactivity patterns, including oxidation and substitution reactions. The trifluoromethoxy group is known to significantly influence the compound's biological activity by enhancing its ability to cross cell membranes and interact with intracellular targets.

Mechanism of Action:

- Enzyme Interaction: The amine group can form hydrogen bonds with active sites on enzymes, leading to either inhibition or activation of their functions.

- Receptor Binding: The compound's lipophilicity allows it to bind effectively to various receptors, influencing signaling pathways involved in cellular processes.

Biological Activity and Applications

Research indicates that this compound has potential applications in various fields, including:

- Pharmaceutical Development: It serves as a precursor for synthesizing therapeutic agents targeting neurological and inflammatory diseases.

- Enzyme Inhibition Studies: The compound is utilized in studying enzyme inhibition mechanisms due to its ability to interact with biological macromolecules.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 5-(Trifluoromethyl)pyridin-3-amine | Trifluoromethyl group | Moderate enzyme inhibition |

| 5-(Difluoromethoxy)pyridin-3-amine | One less fluorine | Reduced potency in receptor binding |

| 5-(Trifluoromethoxy)pyridin-2-amine | Amine at different position | Altered chemical behavior and activity profile |

Toxicity Profiles and Case Studies

Recent studies have highlighted the toxicity associated with similar compounds. For instance, a case study reported a patient suffering from methemoglobinemia after exposure to 5-amino-2-(trifluoromethyl)pyridine, indicating potential risks associated with inhalation or dermal contact . Symptoms included dizziness, nausea, and renal failure. This emphasizes the need for caution in handling such compounds in industrial settings.

Case Study Overview:

- Patient Profile: A 35-year-old male exposed to 5-amino-2-(trifluoromethyl)pyridine.

- Symptoms: Dizziness, fatigue, methemoglobinemia.

- Treatment: Administered methylene blue, leading to significant improvement in symptoms .

Research Findings

Several studies have focused on the biological activity of trifluoromethoxy-containing compounds:

- In Vitro Studies: Research has shown that derivatives containing trifluoromethoxy groups exhibit enhanced activity against various cancer cell lines compared to their non-fluorinated counterparts .

- Mechanistic Insights: Investigations into the molecular pathways affected by these compounds reveal their potential in modulating key signaling cascades involved in cell proliferation and apoptosis.

常见问题

Q. Q1. What are the recommended synthetic pathways for 5-(Trifluoromethoxy)pyridin-3-amine dihydrochloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves introducing the trifluoromethoxy group to a pyridine precursor via electrophilic aromatic substitution or coupling reactions. For example, halogenated pyridine intermediates (e.g., 5-bromopyridin-3-amine) may react with trifluoromethoxylation agents like silver trifluoromethoxide under controlled conditions . Key optimizations include:

- Temperature control : Maintaining −20°C to 0°C during electrophilic substitution minimizes side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic attack .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cross-reactions .

Post-synthesis, purification via column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) and recrystallization in ethanol/HCl yield the dihydrochloride salt.

Q. Q2. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Purity : Use HPLC with a C18 column (mobile phase: 0.1% TFA in H₂O/acetonitrile) to confirm ≥95% purity.

- Structural confirmation :

- NMR : ¹H/¹³C NMR to verify pyridine ring protons (δ 8.2–8.5 ppm) and trifluoromethoxy group (δ 4.3 ppm for adjacent protons) .

- Mass spectrometry : ESI-MS in positive mode to detect [M+H]⁺ peaks matching the molecular formula (C₆H₇Cl₂F₃N₂O).

- X-ray crystallography : For crystalline batches, SHELXL refinement (via SHELX programs) resolves bond lengths and angles, confirming stereochemistry .

Advanced Research Questions

Q. Q3. How can computational methods resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in activity data (e.g., IC₅₀ variations) may arise from differences in assay conditions or structural analogs. To address this:

- QSAR modeling : Use software like Schrödinger or MOE to correlate substituent effects (e.g., electron-withdrawing trifluoromethoxy) with target binding affinities .

- Docking studies : Compare docking poses in protein targets (e.g., kinases) using crystal structures from the PDB. For example, the trifluoromethoxy group’s steric bulk may hinder binding in certain conformations .

- Meta-analysis : Aggregate data from PubChem and DSSTox to identify trends in reported bioactivities, adjusting for variables like solvent polarity .

Q. Q4. What experimental strategies are recommended for elucidating the mechanism of action of this compound in neurological targets?

Methodological Answer:

- Binding assays : Radioligand displacement assays (e.g., ³H-labeled ligands for serotonin receptors) quantify affinity (Kᵢ values).

- Cellular assays : Measure cAMP levels (ELISA) or calcium flux (FLIPR) in HEK293 cells expressing GPCRs to assess functional activity .

- Kinetic studies : Surface plasmon resonance (SPR) determines on/off rates for target interactions.

- Mutagenesis : Introduce point mutations in receptor binding pockets (e.g., Tryptophan → Alanine) to identify critical residues for compound binding .

Q. Q5. How can researchers address challenges in crystallizing this compound for structural studies?

Methodological Answer: Crystallization hurdles often stem from the compound’s hygroscopicity or flexible side chains. Strategies include:

- Solvent screening : Use high-throughput vapor diffusion (e.g., Hampton Research Crystal Screens) with mixed solvents (e.g., PEG 4000/ethanol).

- Co-crystallization : Add stabilizing agents like crown ethers or cyclodextrins to enhance lattice formation .

- Low-temperature data collection : Reduce thermal motion by collecting X-ray data at 100 K (liquid nitrogen) .

- SHELXD/SHELXE : Employ dual-space algorithms for phase determination in poorly diffracting crystals .

Q. Q6. What are the best practices for analyzing stability and degradation products of this compound under physiological conditions?

Methodological Answer:

- Forced degradation : Expose the compound to stress conditions (pH 1–13, 40–80°C) and monitor via LC-MS.

- Degradant identification : Use high-resolution MS/MS to fragment ions and assign structures (e.g., hydrolysis of trifluoromethoxy to hydroxyl groups) .

- Stability protocols : Store lyophilized samples under inert gas (argon) at −80°C to prevent HCl loss or hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。